molecular formula C10H11NO4 B2932253 Methyl 5-carbamoyl-2-methoxybenzoate CAS No. 911281-96-4

Methyl 5-carbamoyl-2-methoxybenzoate

Cat. No. B2932253
CAS RN: 911281-96-4
M. Wt: 209.201
InChI Key: LXDALLBISYVVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-carbamoyl-2-methoxybenzoate” is a chemical compound with the molecular formula C10H11NO4 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a carbamoyl group (CONH2), a methoxy group (OCH3), and a methyl ester group (COOCH3) .


Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

  • Anticholinesterase Action : Luo et al. (2005) studied novel carbamates, including derivatives related to Methyl 5-carbamoyl-2-methoxybenzoate, for their anticholinesterase activity. These compounds showed potent inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), with specific compounds exhibiting remarkable selectivity. Such inhibitors have potential applications in treating Alzheimer's disease and other neurological disorders (Luo et al., 2005).

  • Antitumor Activity : Jasztold-Howorko et al. (1994) synthesized derivatives of this compound that displayed high cytotoxicity against cultured L1210 and colon 38 cells, suggesting potential in antitumor applications (Jasztold-Howorko et al., 1994).

  • Herbicide Degradation : Dumitru et al. (2009) investigated the degradation of dicamba, a herbicide similar in structure to this compound. Soil microbes use an enzyme, dicamba monooxygenase, to catalyze the oxidative demethylation of dicamba, showing how such compounds can be biodegraded in the environment (Dumitru et al., 2009).

  • Singlet Molecular Oxygen Generation and Quenching : Soltermann et al. (1995) examined compounds like this compound for their ability to generate and quench singlet molecular oxygen, a reactive oxygen species. This is relevant in understanding the photostability and degradation of such compounds under environmental conditions (Soltermann et al., 1995).

  • Cytotoxic and Antiplatelet Activities : Wang et al. (2004) studied derivatives of this compound for their cytotoxic and antiplatelet activities. Some derivatives showed potential as anticancer agents, while others exhibited potent inhibitory activity against platelet aggregation, highlighting the therapeutic potential of these compounds (Wang et al., 2004).

  • Antifilarial and Antineoplastic Agents : Ram et al. (1992) synthesized a series of compounds related to this compound, demonstrating significant antifilarial and antineoplastic activity. This suggests potential applications in treating parasitic infections and cancer (Ram et al., 1992).

  • Fungicide Carrier Systems : Campos et al. (2015) investigated the use of nanoparticles as carriers for fungicides, including those related to this compound. Such systems can modify release profiles and reduce environmental toxicity (Campos et al., 2015).

  • Carbendazim Degradation : Zhang et al. (2013) isolated a bacterium capable of degrading carbendazim, a fungicide structurally related to this compound. This research is significant in bioremediation and environmental protection (Zhang et al., 2013).

Safety and Hazards

“Methyl 5-carbamoyl-2-methoxybenzoate” is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 5-carbamoyl-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-8-4-3-6(9(11)12)5-7(8)10(13)15-2/h3-5H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDALLBISYVVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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